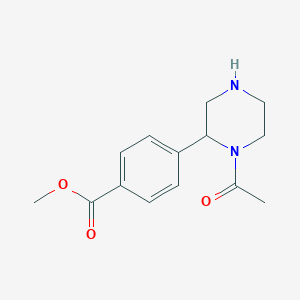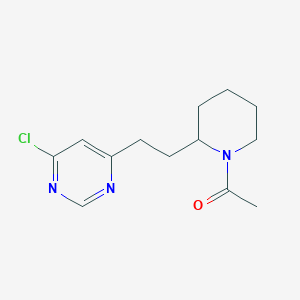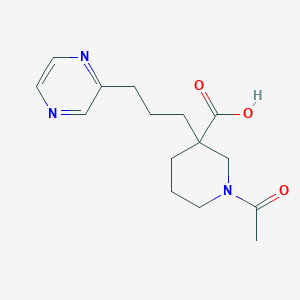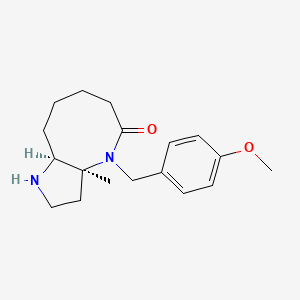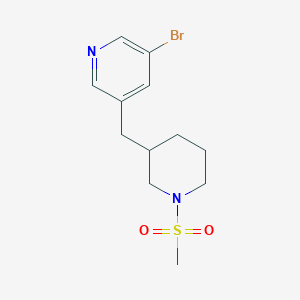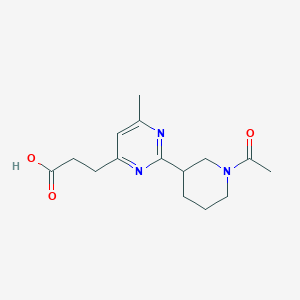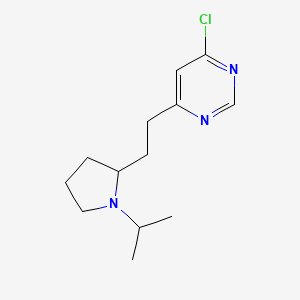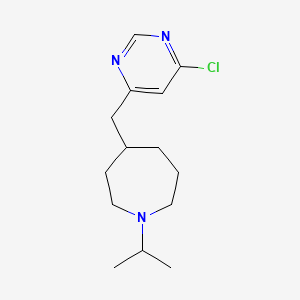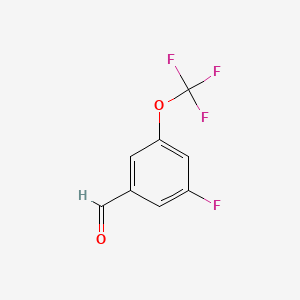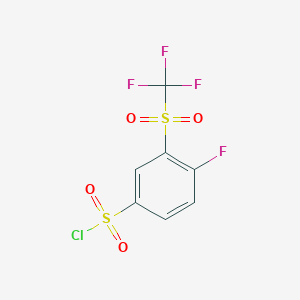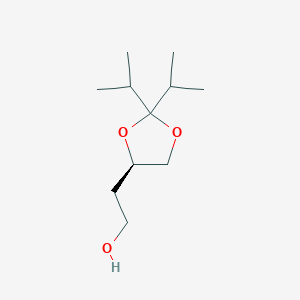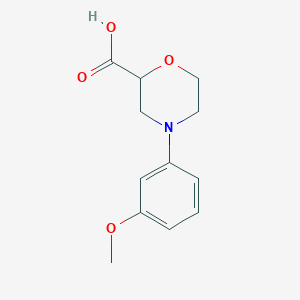
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid
Vue d'ensemble
Description
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)morpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to a cyclization reaction to form the morpholine ring. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(3-Hydroxyphenyl)morpholine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-(3-Methoxyphenyl)morpholine-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 4-(3-Hydroxyphenyl)morpholine-2-carboxylic acid.
Reduction: 4-(3-Methoxyphenyl)morpholine-2-methanol.
Substitution: Various substituted derivatives depending on the functional group introduced.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving morpholine derivatives.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)morpholine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The methoxyphenyl group can enhance the binding affinity of the compound to its target, while the morpholine ring can improve its pharmacokinetic properties. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparaison Avec Des Composés Similaires
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid can be compared with other morpholine derivatives such as:
4-Phenylmorpholine-2-carboxylic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
4-(3-Hydroxyphenyl)morpholine-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can affect its solubility and interaction with biological targets.
4-(3-Chlorophenyl)morpholine-2-carboxylic acid: The presence of a chlorine atom can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-2-3-9(7-10)13-5-6-17-11(8-13)12(14)15/h2-4,7,11H,5-6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAMNRVQBDXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCOC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


